1-Bromo-3-(bromomethyl)-2-methoxybenzene
Overview
Description
1-Bromo-3-(bromomethyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.96 g/mol. The purity is usually 95%.
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Biological Activity
1-Bromo-3-(bromomethyl)-2-methoxybenzene, also known by its CAS number 52289-93-7, is an organic compound characterized by a benzene ring with specific substitutions that influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of PPAR (Peroxisome Proliferator-Activated Receptors) agonists, which are crucial in treating metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈Br₂O, and it has a molecular weight of approximately 279.96 g/mol. The structural composition includes:
- A bromine atom at the first position
- A bromomethyl group (-CH₂Br) at the third position
- A methoxy group (-OCH₃) at the second position
The presence of these functional groups enhances the compound's reactivity and lipophilicity, which are key factors in its biological interactions.
Research indicates that the incorporation of the this compound moiety into potential PPAR agonists can significantly enhance their biological activity and selectivity. The methoxy group facilitates favorable interactions with the PPAR binding pocket, while the bromomethyl group serves as a versatile handle for further chemical modifications, allowing for exploration of structure-activity relationships (SAR) .
Study on PPAR Agonists
A significant study highlighted the efficacy of compounds incorporating the this compound structure as PPAR agonists. In vitro assays demonstrated that these compounds effectively activated PPAR pathways involved in lipid metabolism and inflammation, suggesting potential therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Inhibition Studies
In related research, compounds structurally similar to this compound were tested for their ability to inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation. These studies revealed that certain derivatives exhibited selective inhibition of HDAC activity, leading to altered gene expression profiles associated with cancer cell proliferation .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASIRNBPZSWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274239 | |
Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177558-47-2 | |
Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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